Enantiomer-Specific Binding Affinity at Sigma-1 Receptors
The (3S)-configured derivative BD1018, which incorporates the (S)-1,4-diazabicyclo[4.3.0]nonane scaffold, attenuates cocaine-induced behaviors in mice, whereas the (3R)-enantiomer BD1031 exacerbates toxicity. While exact Ki values for the unsubstituted parent are not reported in this study, the data establish that the stereochemical configuration of the diazabicyclo[4.3.0]nonane core directly dictates in vivo functional outcome [1]. In a later series of diazabicyclo[4.3.0]nonane derivatives, compound 8f (bearing optimized pendant groups) achieved a S1R Ki of 10 ± 1.6 nM with a 16.5-fold selectivity over S2R (Ki = 165 ± 36 nM), demonstrating that the [4.3.0] scaffold can be tuned for high affinity and selectivity [2].
16.5× over S2R
| Evidence Dimension | In vivo behavioral outcome / Sigma-1 receptor affinity |
|---|---|
| Target Compound Data | (3S)-enantiomer (BD1018): attenuates cocaine-induced convulsions and lethality; Derivative 8f: S1R Ki = 10 nM, S1R/S2R selectivity = 16.5-fold |
| Comparator Or Baseline | (3R)-enantiomer (BD1031): worsens cocaine-induced convulsions and lethality; 2,7-Diazaspiro[3.5]nonane derivative 4b: S1R Ki = 2.7 nM, selectivity = 10-fold |
| Quantified Difference | Opposite functional outcome between S and R enantiomers; diazabicyclo[4.3.0]nonane scaffold offers distinct selectivity profile vs. 2,7-diazaspiro[3.5]nonane core |
| Conditions | Swiss Webster mice, cocaine-induced convulsion/lethality model; S1R/S2R radioligand binding assays |
Why This Matters
The absolute stereochemistry of the diazabicyclo[4.3.0]nonane core determines whether the compound acts as a functional antagonist or agonist at sigma receptors, making procurement of the correct enantiomer essential for reproducible in vivo pharmacology.
- [1] Matsumoto, R. R.; McCracken, K. A.; Friedman, M. J.; et al. Conformationally Restricted Analogs of BD1008 and an Antisense Oligodeoxynucleotide Targeting σ₁ Receptors Produce Anti-Cocaine Effects in Mice. Eur. J. Pharmacol. 2001, 419 (2–3), 163–174. View Source
- [2] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem. Neurosci. 2023, 14 (10), 1845–1858. View Source
